2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a pyridine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and an appropriate amino acid derivative.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard functional groups during the synthesis. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, while the pyridine ring can engage in π-π stacking interactions. These properties enable the compound to modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-methoxypyridin-2-yl)propanoic acid
- 2-Amino-3-(3-methoxypyridin-2-yl)propanoic acid
- 2-Amino-3-(naphthalen-2-yl)propanoic acid
Uniqueness
2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid is unique due to the position of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Biological Activity
2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which includes an amino acid backbone and a methoxypyridine moiety, allows it to interact with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12N2O2
- Molecular Weight : Approximately 196.21 g/mol
The compound features an amino group (-NH2), a carboxylic acid (-COOH), and a methoxypyridine ring, which contribute to its biological activity by facilitating interactions with enzymes and receptors.
The mechanism of action for this compound involves several key interactions:
- Hydrogen Bonding : The amino and carboxyl groups can form hydrogen bonds with biological targets.
- Ionic Interactions : The carboxyl group can engage in ionic interactions with positively charged residues in enzymes or receptors.
- π-π Stacking : The pyridine ring can participate in π-π stacking interactions, enhancing binding affinity to specific targets.
These interactions enable the compound to modulate various biological pathways, including enzyme inhibition and receptor activation.
Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation. This inhibition could lead to potential applications in cancer therapy.
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating activity comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Antioxidant Properties
The antioxidant capacity of this compound has also been explored. It appears to scavenge free radicals effectively, which could mitigate oxidative damage in biological systems. This property is particularly relevant in the context of aging and chronic diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study :
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects on SH-SY5Y neuronal cells.
- Findings : Treatment with 50 µM of the compound resulted in a 40% reduction in cell death induced by oxidative stress, suggesting potential therapeutic benefits for neurodegenerative conditions.
-
Enzyme Inhibition Study :
- Objective : To determine its effect on protein kinase activity.
- Findings : The compound inhibited kinase activity by approximately 60% at a concentration of 10 µM, highlighting its potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-4-2-3-6(11-8)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13) |
InChI Key |
PMLQHGHTTVPZNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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